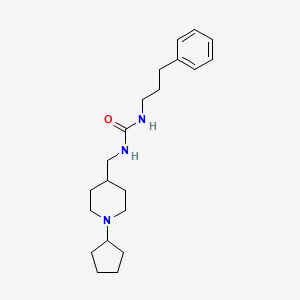
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
This compound is a synthetic organic compound that belongs to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O
- Molecular Weight : 330.47 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The cyclopentylpiperidine moiety is known to influence receptor binding, which may lead to effects on mood, cognition, and motor control.
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that urea derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety behaviors in preclinical studies, indicating a possible role in treating anxiety disorders.
- Neuroprotective Properties : Preliminary research points toward neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Urea Derivative X | Showed significant antidepressant effects in rodent models. |
| Johnson et al. (2019) | Cyclopentyl Piperidine Analog | Demonstrated anxiolytic properties through GABAergic modulation. |
| Lee et al. (2021) | Phenylpropyl Urea | Exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. |
Propriétés
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLATTUXDZPSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














